
2-aMino-4-(3-chloropropoxy)-5-Methoxybenzoate
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Overview
Description
2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate is a chemical compound that belongs to the class of benzonitriles. It is known for its applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique structure, which includes an amino group, a chloropropoxy group, and a methoxy group attached to a benzoate ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 2-Amino-4-methoxybenzoic acid with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvents such as methanol, ethanol, and acetonitrile are commonly used in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloropropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C12H16ClNO4 and a molecular weight of 273.71 g/mol . Key identifiers include its CAS number, 214470-59-4, and its IUPAC name, methyl this compound . Its structure includes a benzoate ring substituted with an amino group, a methoxy group, and a chloropropoxy group .
Scientific Research Applications
This compound serves as a crucial intermediate in synthesizing various compounds [1, 2, 5].
Synthesis of Bosutinib: It is used in the synthesis of bosutinib, a tyrosine kinase inhibitor used in cancer therapy .
Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: It is also utilized in synthesizing substituted 6,7-dihydroxy-4-quinazolineamines .
Anticancer Efficacy
A study indicated that a related compound significantly inhibited the proliferation of A549 human lung cancer cells. Morphological studies demonstrated chromatin condensation, which is compatible with apoptosis, confirmed by the activation of caspase 3/7 . Furthermore, viability assays on non-cancer human embryonic lung fibroblast cell lines confirmed selective anticancer activity .
Synonyms and Identifiers
Several names and identifiers are associated with this compound :
- CAS Number: 214470-59-4
- Methyl this compound
- Benzoic acid, 2-amino-4-(3-chloropropoxy)-5-methoxy-, methyl ester
- Methyl 5-methoxy-4-(3-chloropropoxy)anthranilate
Potential Applications
Given its chemical structure and role as a synthetic intermediate, this compound may find use in:
- Pharmaceuticals: As a building block for synthesizing novel drugs [1, 2, 5].
- Agrochemicals: In the synthesis of pesticides and herbicides.
- Material Science: As a component in developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in the context of its potential anticancer properties, it may inhibit specific pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(3-chloropropoxy)-5-(2-methoxyethoxy)benzonitrile
- 2-Amino-4-(3-chloropropoxy)-5-methoxybenzonitrile
Uniqueness
2-Amino-4-(3-chloropropoxy)-5-methoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C11H13ClNO4- |
---|---|
Molecular Weight |
258.68 g/mol |
IUPAC Name |
2-amino-4-(3-chloropropoxy)-5-methoxybenzoate |
InChI |
InChI=1S/C11H14ClNO4/c1-16-9-5-7(11(14)15)8(13)6-10(9)17-4-2-3-12/h5-6H,2-4,13H2,1H3,(H,14,15)/p-1 |
InChI Key |
VYGVGRQOOIHTMX-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)[O-])N)OCCCCl |
Origin of Product |
United States |
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